molecular formula C16H12ClNO2S B2659949 2-(Cbz-Amino)-5-chlorobenzothiophene CAS No. 1820716-73-1

2-(Cbz-Amino)-5-chlorobenzothiophene

Cat. No.: B2659949
CAS No.: 1820716-73-1
M. Wt: 317.79
InChI Key: LWOCJSUUYAODKY-UHFFFAOYSA-N
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Description

2-(Cbz-Amino)-5-chlorobenzothiophene is a compound that features a benzothiophene core substituted with a chlorinated and a carbobenzyloxy (Cbz) protected amino group. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring, and they are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cbz-Amino)-5-chlorobenzothiophene typically involves the protection of the amino group with a carbobenzyloxy (Cbz) group. This protection is achieved by reacting the amino group with benzyl chloroformate in the presence of a base such as sodium carbonate or sodium bicarbonate . The chlorination of the benzothiophene core can be carried out using chlorinating agents like thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cbz-Amino)-5-chlorobenzothiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Amines, thiols, bases like sodium hydride (NaH)

Major Products

    Oxidation: Oxidized benzothiophene derivatives

    Reduction: Deprotected amino benzothiophene

    Substitution: Substituted benzothiophene derivatives

Mechanism of Action

The mechanism of action of 2-(Cbz-Amino)-5-chlorobenzothiophene involves its interaction with specific molecular targets and pathways. The Cbz protecting group can be removed under specific conditions to reveal the free amino group, which can then participate in various biochemical reactions. The benzothiophene core can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cbz-Amino)-5-chlorobenzothiophene is unique due to the presence of both the Cbz-protected amino group and the chlorine substitution on the benzothiophene core. This combination allows for versatile chemical modifications and applications in various fields of research and industry .

Properties

IUPAC Name

benzyl N-(5-chloro-1-benzothiophen-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2S/c17-13-6-7-14-12(8-13)9-15(21-14)18-16(19)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOCJSUUYAODKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC3=C(S2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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